2-[(4-Methylpiperazin-1-yl)methyl]-2-azaspiro[4.4]nonane-1,3-dione
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Overview
Description
2-[(4-Methylpiperazin-1-yl)methyl]-2-azaspiro[4.4]nonane-1,3-dione is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of the piperazine moiety in its structure makes it an interesting candidate for various pharmacological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]-2-azaspiro[4.4]nonane-1,3-dione typically involves the reaction of a spirocyclic ketone with 4-methylpiperazine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylpiperazin-1-yl)methyl]-2-azaspiro[4.4]nonane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[(4-Methylpiperazin-1-yl)methyl]-2-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-Methylpiperazin-1-yl)methyl]-2-azaspiro[4.4]nonane-1,3-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety can bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methyl-1-piperazinyl)methyl]-N-[3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide
- (4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone
Uniqueness
2-[(4-Methylpiperazin-1-yl)methyl]-2-azaspiro[4.4]nonane-1,3-dione is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications, as it can offer different reactivity and binding characteristics compared to other similar compounds.
Properties
CAS No. |
61343-43-9 |
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Molecular Formula |
C14H23N3O2 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C14H23N3O2/c1-15-6-8-16(9-7-15)11-17-12(18)10-14(13(17)19)4-2-3-5-14/h2-11H2,1H3 |
InChI Key |
VYPFSSHUFMJCEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CN2C(=O)CC3(C2=O)CCCC3 |
Origin of Product |
United States |
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